(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol
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Overview
Description
(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol is a complex organic compound with a unique structure It features a cyclopentanol ring substituted with azido and phenylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclopentanol Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Azido Group: The azido group is usually introduced via nucleophilic substitution reactions using sodium azide.
Attachment of Phenylmethoxy Groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The azido group can be reduced to an amine.
Substitution: The phenylmethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Sodium azide (NaN3) is used for introducing the azido group.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted cyclopentanol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. The azido group can be utilized in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. The azido group can be converted to an amine, which can then be further modified to create drug candidates.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of (1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. This property is exploited in various applications, including drug development and material science.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,3R,5R)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol: A stereoisomer with different spatial arrangement of atoms.
5-Azido-3-(phenylmethoxy)cyclopentanol: A simpler analog without the additional phenylmethoxy group.
5-Azido-2-[(phenylmethoxy)methyl]cyclopentanol: Another analog with a different substitution pattern.
Uniqueness
The uniqueness of (1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol lies in its specific stereochemistry and substitution pattern. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H23N3O3 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
(1S,2S,3S,5S)-5-azido-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C20H23N3O3/c21-23-22-18-11-19(26-13-16-9-5-2-6-10-16)17(20(18)24)14-25-12-15-7-3-1-4-8-15/h1-10,17-20,24H,11-14H2/t17-,18+,19+,20+/m1/s1 |
InChI Key |
XJPSKFVIPXVHTA-FYQPLNBISA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)N=[N+]=[N-] |
Canonical SMILES |
C1C(C(C(C1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)N=[N+]=[N-] |
Origin of Product |
United States |
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